Fragment-Based Drug Discovery Requiring Conformationally Restricted Secondary Amine Building Blocks
The combination of a saturated sulfur heterocycle and a cyclopropylamine offers a compact, three-dimensional scaffold with defined conformational preferences. In fragment libraries targeting enzymes with deep, enclosed active sites (e.g., LSD1, GABA aminotransferase), the thiolane ring and the cyclopropyl group may provide a distinct shape and electrostatic complementarity compared to phenyl or piperidine analogs. Procurement of this compound for fragment screening or SAR expansion is justified when the objective is to explore novel chemotypes unavailable through simple N-alkyl analogs. However, no direct comparative potency, selectivity, or biophysical data are currently available to quantify its advantage over the closest N-alkyl or N-aryl tetrahydrothiophen-3-amines.
